Home > Products > Screening Compounds P127714 > Hydralazine Hydrochloride,(S)
Hydralazine Hydrochloride,(S) -

Hydralazine Hydrochloride,(S)

Catalog Number: EVT-15222819
CAS Number:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydralazine Hydrochloride, specifically the (S) enantiomer, is a pharmaceutical compound primarily used as an antihypertensive agent. It is classified as a vasodilator and is employed in the treatment of essential hypertension and heart failure. Hydralazine was initially developed in the 1950s for malaria treatment but was later repurposed due to its blood pressure-lowering effects. The compound is recognized for its ability to selectively relax arteriolar smooth muscle, although the exact mechanism of action remains partially understood .

Source and Classification

Hydralazine Hydrochloride is derived from hydrazine and phthalazinone. It belongs to the chemical class of phthalazines, which are characterized by a benzene ring fused to a pyridazine structure. The compound's IUPAC name is 1-hydrazinylidene-1,2-dihydrophthalazine hydrochloride, and it has a CAS number of 304-20-1 . This compound is classified under small molecules and approved drugs, with significant historical relevance in pharmacotherapy .

Synthesis Analysis

Methods

The synthesis of Hydralazine Hydrochloride involves several steps:

  1. Formation of 1-Chlorophthalazine: Phthalazinone is reacted with phosphorus oxychloride to produce 1-chlorophthalazine salt.
  2. Reaction with Hydrazine: The 1-chlorophthalazine salt is then reacted with hydrazine hydrate in an aqueous or alcoholic medium to yield hydralazine base.
  3. Conversion to Hydrochloride: The hydralazine base is converted to hydralazine hydrochloride through a reaction with hydrochloric acid in a non-aqueous medium .

Technical Details

The purification process typically includes filtering, washing with cold methanol, and drying under vacuum. Additional purification steps may involve treating the hydralazine solution with activated carbon and chelating agents to remove impurities and achieve a high purity product .

Molecular Structure Analysis

Structure

Hydralazine Hydrochloride has the following molecular formula: C8H9ClN4C_8H_9ClN_4. Its structure can be represented as follows:

  • Chemical Structure:
    InChI=InChI 1S C8H8N4 ClH c9 11 8 7 4 2 1 3 6 7 5 10 12 8 h1 5H 9H2 H 11 12 1H\text{InChI}=\text{InChI 1S C8H8N4 ClH c9 11 8 7 4 2 1 3 6 7 5 10 12 8 h1 5H 9H2 H 11 12 1H}

Data

Key data points include:

  • Average molecular weight: 196.64 g/mol
  • Monoisotopic molecular weight: 196.05 g/mol
  • Melting point: Approximately 170–175 °C
  • Solubility: Soluble in water (1 in 25), slightly soluble in ethanol and methanol, practically insoluble in ether or chloroform .
Chemical Reactions Analysis

Hydralazine Hydrochloride undergoes various chemical reactions that are crucial for its therapeutic effects:

  1. Vasodilation: The compound induces vasodilation by relaxing vascular smooth muscle.
  2. Metabolism: It is metabolized primarily through hydroxylation followed by glucuronidation, leading to various metabolites including phthalazinone .
  3. Reversible Conversion: Hydralazine can revert between its active forms, such as hydrazinophthalazinone and acetylhydrazinophthalazinone, depending on metabolic conditions .
Mechanism of Action

The precise mechanism by which Hydralazine Hydrochloride exerts its antihypertensive effects involves:

  • Selective Relaxation: It selectively relaxes arteriolar smooth muscle, leading to decreased peripheral resistance and lower blood pressure.
  • Nitric Oxide Pathway: Although not fully elucidated, it is believed that hydralazine may enhance nitric oxide availability or release from endothelial cells .

Data indicates that intravenous administration can lead to significant reductions in blood pressure within minutes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless or nearly odorless
  • pH of a 2% solution: Between 3.5 and 4.2
  • Color Test: Positive for Nessler's reagent (black) indicating nitrogen presence .

Chemical Properties

Key chemical properties include:

  • Solubility in water at approximately 1.59 mg/mL
  • pKa values indicating acidity and basicity (strongest acidic pKa ~10.98) .

These properties are essential for understanding its formulation and stability during storage.

Applications

Hydralazine Hydrochloride finds extensive use in clinical settings:

  1. Antihypertensive Treatment: Primarily used for managing severe hypertension.
  2. Heart Failure Management: Used as adjunct therapy in heart failure cases.
  3. Preeclampsia Treatment: Administered during pregnancy to manage high blood pressure associated with preeclampsia .
Historical Development and Repurposing Trajectory

Discovery as an Antimalarial Agent and Serendipitous Antihypertensive Effects

The chemical foundation of hydralazine hydrochloride traces back to the 1940s when Ciba Pharmaceuticals scientists were systematically investigating hydrazinophthalazine derivatives as potential antimalarial therapies. During routine pharmacological screening of compound C-5968 (later named hydralazine), researchers observed a profound and unexpected cardiovascular effect: test animals exhibited significant reductions in systemic blood pressure despite the compound's limited antimalarial efficacy [1] [3]. This serendipitous observation redirected the compound's developmental trajectory entirely. By 1949, Ciba had secured the intellectual property rights through patent protection, explicitly claiming hydralazine's vasodilatory properties rather than any antimalarial application [3] [7].

The mechanistic shift from antimalarial candidate to antihypertensive agent represented a pivotal moment in cardiovascular pharmacology. Early experimental studies established that hydralazine acted primarily on arteriolar smooth muscle through interference with calcium ion transport and intracellular signaling pathways. Specifically, it inhibited inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum and reduced myosin phosphorylation, leading to decreased peripheral vascular resistance [2] [10]. This mechanism distinguished hydralazine from other antihypertensive agents available in the immediate post-war period, positioning it for rapid clinical development despite its origins in antimalarial research programs.

Table 1: Key Events in Hydralazine's Early Development Timeline

YearEventSignificance
1945Initial synthesis as antimalarial candidate (C-5968)Part of systematic hydrazinophthalazine derivative screening
1949Patent filing for cardiovascular applicationsShift from antimalarial to antihypertensive focus
1950First scientific publications on antihypertensive effectsValidation of serendipitous blood pressure discovery
1953FDA approval of hydralazine hydrochlorideFormal transition to clinical antihypertensive agent

Evolution from First-Line to Adjunct Therapy in Hypertension Management

Following its 1953 FDA approval, hydralazine hydrochloride (marketed as Apresoline) rapidly became a cornerstone of antihypertensive therapy during the 1950s-1960s. As one of the first orally active antihypertensive drugs, it filled a critical therapeutic void for severe hypertension management [3] [9]. Early monotherapy protocols employed high doses (up to 300-400mg daily), which frequently triggered compensatory tachycardia and fluid retention through activation of the sympathetic nervous system and renin-angiotensin-aldosterone axis. This necessitated the development of strategic combination approaches: clinicians pioneered co-administration with beta-blockers (to counteract reflex tachycardia) and diuretics (to address sodium retention), establishing foundational principles for modern antihypertensive polytherapy [1] [6].

The landscape shifted dramatically with the introduction of newer antihypertensive classes in the 1970s-1980s. Landmark clinical trials demonstrated superior safety and mortality benefits with beta-blockers, ACE inhibitors, and calcium channel blockers, which progressively displaced hydralazine from first-line status [1] [9]. Contemporary guidelines (notably JNC 8) subsequently reclassified hydralazine as an adjunctive agent reserved for: (1) Treatment-resistant hypertension unresponsive to first-line agents; (2) Specific populations where pregnancy-associated hypertension contraindicates ACE inhibitors; and (3) African-American patients with heart failure when combined with isosorbide dinitrate [2] [6] [9]. The pivotal V-HeFT I (1986) and A-HeFT (2004) trials scientifically validated its niche in heart failure management, particularly demonstrating mortality reduction (43% relative risk reduction in A-HeFT) when used in guideline-directed combination therapy for this specific demographic [9].

Table 2: Evolution of Hydralazine's Therapeutic Positioning in Hypertension

EraTherapeutic RoleSupporting Evidence/Context
1950s-1960sFirst-line monotherapyOne of few oral antihypertensives available
1970sCombination backbone agentStandard triple therapy: hydralazine + beta-blocker + diuretic
1980s-1990sSecondary/tertiary agentJNC guidelines demote due to adverse effect profile
2004-presentNiche adjunct in specific populationsA-HeFT trial validation for HFrEF in African Americans

Regulatory Milestones: FDA Approval (1953) and Post-Market Reclassification

Hydralazine hydrochloride achieved FDA approval on January 15, 1953, becoming one of the earliest synthetic antihypertensive agents available in the United States [1] [4]. This initial authorization was based on open-label studies and limited controlled trials demonstrating acute blood pressure reduction, reflecting the regulatory standards of the era. The subsequent decades witnessed significant regulatory refinements as pharmacovigilance systems matured. Of particular importance was the recognition of dose-dependent lupus-like syndrome in approximately 5-8% of patients receiving long-term therapy, leading to revised labeling emphasizing acetylator status considerations and the importance of periodic ANA monitoring [1] [2].

The most consequential post-approval regulatory development occurred in 2005 when the FDA granted race-specific approval to BiDil® (a fixed-dose combination of hydralazine hydrochloride and isosorbide dinitrate) for heart failure in self-identified African American patients [3] [9]. This landmark decision marked the first instance of race-based pharmaceutical approval in the United States, predicated on subgroup analysis from the V-HeFT trials and subsequent validation in the A-HeFT study. The approval mandated black box warnings regarding the potential for systemic lupus erythematosus and peripheral neuritis, reflecting ongoing safety refinements [6] [9]. Modern prescribing information further specifies contraindications in coronary artery disease and mitral valvular rheumatic heart disease, illustrating how post-market surveillance has progressively refined the risk-benefit paradigm for this historic therapeutic agent [1] [6].

Table 3: Major Regulatory Milestones for Hydralazine Hydrochloride

YearRegulatory ActionClinical Impact
1953Initial FDA approval (Apresoline®)First oral antihypertensive in widespread use
1970sLabel revision: lupus-like syndrome warningIntroduction of ANA monitoring protocols
1980sReclassification as adjunctive therapyRemoval from first-line treatment guidelines
2005Race-specific approval for BiDil®Paradigm shift in heart failure management
2010sContraindication updates (CAD, mitral stenosis)Refinement of safety profile

Properties

Product Name

Hydralazine Hydrochloride,(S)

IUPAC Name

3,8a-dihydrophthalazin-1-yldiazene;hydrochloride

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H

InChI Key

HVYXWRYSEPJVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CNN=C2N=N)C=C1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.